Cy5-PEG3-Azide

Bioconjugation Click Chemistry Aqueous Solubility

Researchers using non-PEGylated Cy5-azide often encounter aggregation and high non-specific background in aqueous bioconjugation. Cy5-PEG3-Azide resolves this with a triethylene glycol spacer that balances solubility and steric accessibility. - Enables direct, co-solvent-free labeling of alkyne-functionalized biomolecules, preserving native protein conformation. - Optimized PEG3 length prevents hydrodynamic radius increase seen with longer linkers, ensuring consistent ternary complex formation in PROTAC workflows. - Supplied at ≥95% purity to minimize batch-to-batch variability in quantitative imaging and nanoparticle tracking assays.

Molecular Formula C40H55ClN6O4
Molecular Weight 719.4 g/mol
Cat. No. B1192602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5-PEG3-Azide
SynonymsCy5-PEG3-azide
Molecular FormulaC40H55ClN6O4
Molecular Weight719.4 g/mol
Structural Identifiers
InChIInChI=1S/C40H54N6O4.ClH/c1-39(2)32-16-11-13-18-34(32)45(5)36(39)20-8-6-9-21-37-40(3,4)33-17-12-14-19-35(33)46(37)25-15-7-10-22-38(47)42-23-26-48-28-30-50-31-29-49-27-24-43-44-41;/h6,8-9,11-14,16-21H,7,10,15,22-31H2,1-5H3;1H
InChIKeyIPFARVGHBHWPPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, DMF, DCM
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cy5-PEG3-Azide Technical Specifications


Cy5-PEG3-Azide is a heterobifunctional near-infrared (NIR) fluorescent probe integrating a Cyanine 5 fluorophore (Abs/Em ≈ 649/667 nm), a triethylene glycol (PEG3) spacer, and a terminal azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry . The PEG3 linker is strategically positioned to balance aqueous solubility with minimal steric hindrance in bioconjugation workflows [1]. This compound is employed across applications including PROTAC synthesis, in vitro/in vivo fluorescence imaging, flow cytometry, and nanoparticle tracking, where the interplay between the PEG chain length and the azide handle directly governs labeling efficiency and downstream assay performance [2].

Click chemistry handle — azide for CuAAC or SPAAC bioorthogonal conjugation
PEG3 spacer — balances aqueous solubility with minimal steric hindrance
NIR fluorescence — near-infrared detection suitable for imaging, flow cytometry, and nanoparticle tracking

Cy5-PEG3-Azide Substitution Concerns


Generic substitution of Cy5-PEG3-Azide with non-PEGylated Cy5-azide or alternative PEG chain variants introduces significant performance variability that directly impacts quantitative reproducibility. Without the PEG3 spacer, Cy5-azide exhibits markedly reduced aqueous solubility and enhanced aggregation, leading to inconsistent conjugation stoichiometry, increased non-specific background signal, and destabilization of colloidal systems such as PEGylated DNA nanoparticles [1]. Conversely, longer PEG linkers (e.g., PEG5, PEG2k) may inadvertently increase hydrodynamic radius or alter the spatial accessibility of the azide group, which can attenuate labeling efficiency in sterically constrained binding pockets or dense molecular assemblies [2]. The selection of Cy5-PEG3-Azide therefore represents a deliberate optimization of solubility, reactivity, and steric footprint — parameters that cannot be replicated by simple class-level interchange without risking assay failure or batch-to-batch variation in critical research or industrial settings [3].

Non‑PEGylated Cy5‑azide

Lacks the solubility-enhancing PEG3 spacer; may cause aggregation, inconsistent conjugation stoichiometry, and elevated background signal in aqueous workflows.

Longer PEG linkers (PEG5, PEG2k)

Increased hydrodynamic radius may attenuate azide accessibility in sterically constrained binding sites, reducing labeling efficiency in dense molecular assemblies or PROTAC ternary complexes.

Cy5-PEG3-Azide Head-to-Head Evidence


PEG3 Linker Solubility Advantage

The PEG3 linker in Cy5-PEG3-Azide confers a substantial aqueous solubility advantage over non-PEGylated Cy5-azide congeners. Vendor technical specifications for bis-functionalized Cy5-PEG3 conjugates report a 15- to 20-fold increase in aqueous solubility attributable to the PEG3 spacer . This enhancement is critical for maintaining homogeneous reaction conditions in aqueous buffers without requiring high concentrations of organic co-solvents that may denature sensitive biomolecules.

Solubility Advantage
Reported
15–20× aqueous solubility vs non‑PEGylated Cy5‑azide
Supports aqueous bioconjugation without organic co‑solvents.
Vendor‑specified comparison; independent validation recommended.
Bioconjugation Click Chemistry Aqueous Solubility

Extinction Coefficient & Brightness

Cy5-PEG3-Azide exhibits a high extinction coefficient at its excitation maximum (approximately 232,000 M⁻¹cm⁻¹), which directly correlates with fluorescence brightness and detection sensitivity [1][2]. This value is comparable to the established range for Cy5-family fluorophores (typically 200,000–250,000 M⁻¹cm⁻¹) and supports robust signal generation in NIR detection windows where biological autofluorescence is minimal .

Extinction Coefficient
Class‑level
ε ≈ 232,000 M⁻¹cm⁻¹
Supports quantitative labeling and detection sensitivity.
Within typical Cy5 dye class range.
Fluorescence Imaging Spectroscopy Quantitative Detection

Labeling Efficiency: Cy5 vs. Sulfo-Cy5

In a direct comparative study of plasmid DNA (pDNA) labeling efficiency, non-sulfonated Cy5 conjugates achieved only approximately 13% labeling efficiency, whereas sulfonated Cy5 (sulfo-Cy5) achieved approximately 53% labeling efficiency under equivalent conditions [1]. Moreover, the use of non-sulfonated Cy5 induced substantial increases in PEGylated polyacridine peptide-DNA nanoparticle size across labeling densities, a phenomenon that was effectively mitigated when sulfonated Cy5 was employed. Cy5-PEG3-Azide, lacking the sulfonate groups, exhibits the hydrophobicity-associated limitations characteristic of the Cy5 core — including lower labeling yields and potential nanoparticle size perturbation — that sulfo-Cy5-azide variants are engineered to overcome.

Labeling Efficiency
Reported
Cy5 ~13% vs Sulfo‑Cy5 ~53% on plasmid DNA
Sulfo‑Cy5 improves labeling yield and nanoparticle colloidal stability.
For gene delivery nanoparticle tracking, sulfo‑variant review recommended.
Gene Delivery Nanoparticle Tracking Covalent Labeling

Aqueous Labeling Compatibility

Cy5-PEG3-Azide, by virtue of its hydrophilic PEG3 spacer, can be used for direct labeling of proteins and peptides in aqueous buffer without the addition of organic co-solvents . In contrast, non-PEGylated Cy5-azide requires 10–20% organic co-solvent (DMSO or DMF) to maintain solubility and prevent aggregation at working concentrations . This distinction is operationally significant for biomolecules that are susceptible to denaturation or loss of activity upon exposure to even modest levels of organic solvents.

Aqueous Compatibility
Data to verify
0% organic co‑solvent required
Enables labeling of solvent‑sensitive biomolecules.
Non‑PEGylated Cy5‑azide requires 10–20% DMSO/DMF.
Protein Labeling In Vitro Assays Aqueous Chemistry

PEG3 vs. Longer PEG Linkers

The PEG3 linker represents a deliberate compromise between solubility enhancement and steric optimization. Shorter PEG linkers (PEG2) may provide insufficient aqueous solubilization, while longer linkers (PEG5, PEG2k, PEG3.4k) increase the hydrodynamic radius of the conjugate and can reduce labeling efficiency in sterically constrained environments due to limited azide accessibility [1]. PEG3 spacers reduce steric hindrance relative to bulkier PEG alternatives, thereby improving labeling efficiency at congested molecular interfaces . This length-activity relationship is particularly relevant for PROTAC synthesis, where linker length governs ternary complex formation and degradation efficiency.

PEG3 Steric Optimization
Class‑level
PEG3 balances solubility and minimal steric hindrance
May support conjugation in sterically constrained sites.
Linker length‑activity relationship context; PROTAC assembly review.
Click Chemistry PROTAC Synthesis Steric Optimization

Azide Click Chemistry vs. NHS Ester

Cy5-PEG3-Azide enables bioorthogonal click chemistry (CuAAC and SPAAC), which offers superior selectivity and reduced side reactions compared to amine-reactive NHS ester-based labeling strategies. While NHS esters react with lysine residues and N-termini — which are abundant and often functionally essential — azide-alkyne cycloaddition proceeds selectively with alkyne- or DBCO-functionalized partners, preserving native protein function and minimizing off-target labeling . SPAAC, in particular, proceeds under copper-free conditions, eliminating concerns regarding copper toxicity in live-cell and in vivo applications .

Click Chemistry Selectivity
Cross‑study
Bioorthogonal CuAAC/SPAAC vs amine‑reactive NHS ester
Preserves native protein function and enables live‑cell labeling.
Copper‑free SPAAC for live systems; azide probe selection context.
Bioorthogonal Chemistry CuAAC SPAAC

Cy5-PEG3-Azide Application Scenarios


PROTAC Linker Development

Cy5-PEG3-Azide serves as a PEG-based PROTAC linker enabling the synthesis of proteolysis-targeting chimeras (PROTACs) . The PEG3 spacer provides sufficient length to bridge the E3 ligase ligand and the target protein ligand without introducing excessive flexibility that could reduce ternary complex stability. Procurement of Cy5-PEG3-Azide is indicated for medicinal chemistry teams optimizing linker length-activity relationships, where the balance between solubility and steric accessibility directly impacts degradation efficiency [1].

Nanoparticle Tracking Stability

For gene delivery applications requiring fluorescent tracking of plasmid DNA nanoparticles, the hydrophobicity of the Cy5 core is a critical parameter governing labeling efficiency and colloidal stability . Non-sulfonated Cy5-azide conjugates (including Cy5-PEG3-Azide) exhibit lower labeling yields (~13%) and induce nanoparticle size increases compared to sulfonated variants (~53% labeling efficiency, minimal size perturbation). Procurement decisions for nanoparticle tracking should therefore prioritize sulfo-Cy5-PEG3-Azide to maintain nanoparticle integrity and ensure accurate pharmacokinetic profiling.

Aqueous Protein Labeling

Cy5-PEG3-Azide enables direct covalent labeling of alkyne-functionalized proteins, peptides, and oligonucleotides in fully aqueous buffer systems without the addition of organic co-solvents . This capability is essential for targets that denature or lose activity upon exposure to DMSO or DMF. Procurement of Cy5-PEG3-Azide is recommended for structural biology, enzymology, and therapeutic protein development workflows where preservation of native conformation and function is non-negotiable [1].

Dual-Modality Imaging Probes

Cy5-PEG3-Azide has been employed in the development of photoactivatable fluorescent tags (PhotoTags) for dual-modality imaging applications that combine positron emission tomography (PET) with optical imaging . The PEG3 spacer enhances the aqueous solubility and biocompatibility of the PhotoTag conjugate, while the azide handle facilitates site-specific conjugation to targeting vectors. Procurement of Cy5-PEG3-Azide supports research programs developing integrated PET/optical imaging probes for whole-body and intraoperative tumor visualization.

Application
Selection Property
Validation Focus
PROTAC Linker Development
PEG3 spacer balance (solubility vs steric accessibility)
Ternary complex formation efficiency, degradation potency
Nanoparticle Tracking Stability
Hydrophobicity impact on labeling and colloidal stability
Labeling yield, particle size distribution (consider sulfo‑variant)
Aqueous Protein Labeling
Aqueous solubility without organic co‑solvents
Protein structural integrity, functional activity post‑labeling
Dual‑Modality Imaging Probes
Bioorthogonal azide handle and NIR fluorescence
Site‑specific conjugation, PET/optical co‑registration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cy5-PEG3-Azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.